methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate
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Overview
Description
Methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an oxime ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate typically involves the following steps:
Bromination: The starting material, 4-hydroxyacetophenone, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxyacetophenone.
Oximation: The brominated product is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime derivative.
Esterification: Finally, the oxime is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for bromination, oximation, and esterification steps can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoate.
Reduction: 3-(3-bromo-4-hydroxyphenyl)-2-aminopropanoate.
Substitution: 3-(3-methoxy-4-hydroxyphenyl)-2-hydroxyiminopropanoate.
Scientific Research Applications
Chemistry
In organic synthesis, methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom and oxime ester functionality allow for further functionalization and derivatization.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.
Industry
In materials science, the compound can be used in the development of novel polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it useful for creating functionalized materials.
Mechanism of Action
The mechanism by which methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxime ester group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-hydroxyiminopropanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl (2Z)-3-(3-chloro-4-hydroxyphenyl)-2-hydroxyiminopropanoate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Methyl (2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyiminopropanoate: The methoxy group instead of the hydroxyl group can alter its solubility and interaction with biological targets.
Uniqueness
Methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate is unique due to the combination of its bromine atom, hydroxyl group, and oxime ester functionality. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXHNFGHJPBXSJ-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\O)/CC1=CC(=C(C=C1)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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